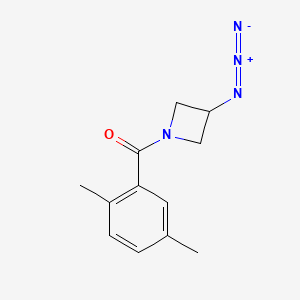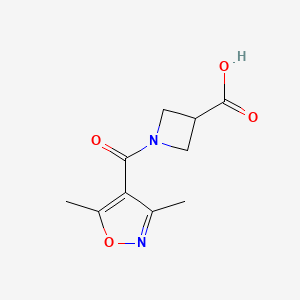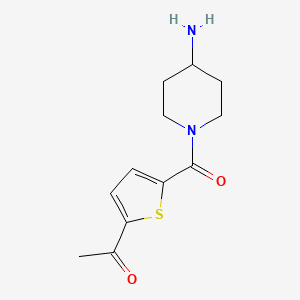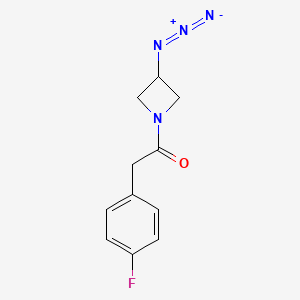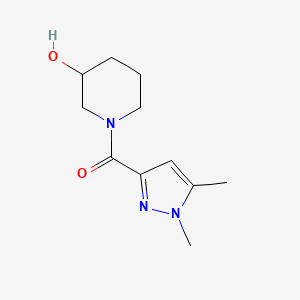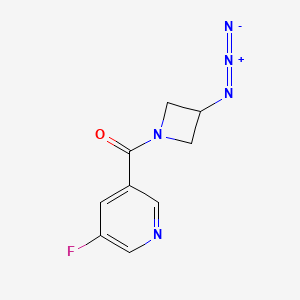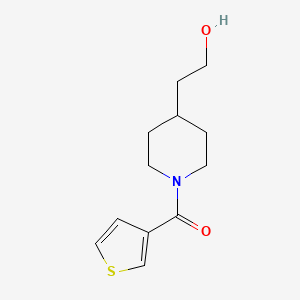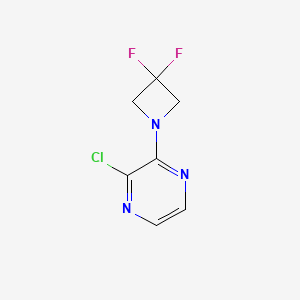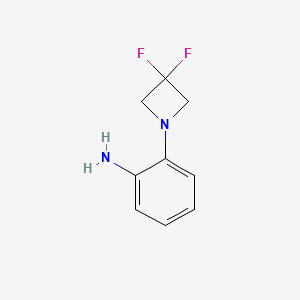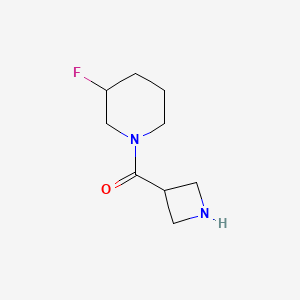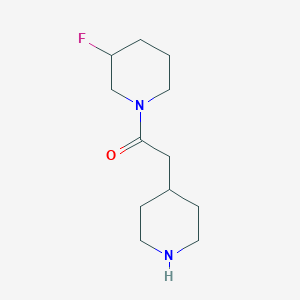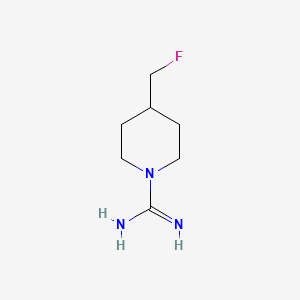
4-(Fluoromethyl)piperidine-1-carboximidamide
Overview
Description
4-(Fluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H14FN3 and its molecular weight is 159.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(Fluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation, while BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, a signaling pathway that regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. The inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. The inhibition of BRAFV600E can also disrupt the MAPK/ERK pathway, leading to cell cycle arrest. The inhibition of CDK2 can lead to cell cycle arrest in the G1 phase .
Pharmacokinetics
In silico adme/pharmacokinetic analysis was considered in the study
Result of Action
The inhibition of EGFR, BRAF, and CDK2 by this compound results in antiproliferative effects against cancer cells. It has been found to have potent inhibitory activity against cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
4-(Fluoromethyl)piperidine-1-carboximidamide plays a crucial role in various biochemical reactions. It has been studied for its interactions with several enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent inhibitor of enzymes such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2) . These interactions are significant because they can lead to the inhibition of cancer cell proliferation. The compound’s ability to inhibit these enzymes suggests that it may interfere with key signaling pathways involved in cell growth and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . By inhibiting enzymes such as EGFR, BRAF, and CDK2, this compound disrupts cell signaling pathways that are essential for cancer cell survival and proliferation. Additionally, this compound has been shown to affect gene expression and cellular metabolism, further contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, leading to their inhibition . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival. Furthermore, this compound may induce changes in gene expression, contributing to its overall antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes . Prolonged exposure to this compound may lead to adaptive cellular responses, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and exhibits antiproliferative activity without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its therapeutic efficacy, as they determine the compound’s availability at target sites.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(fluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN3/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-5H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJDKNZUCKHLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


